4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17413572
InChI: InChI=1S/C7H2BrClFIO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,(H,12,13)
SMILES:
Molecular Formula: C7H2BrClFIO2
Molecular Weight: 379.35 g/mol

4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid

CAS No.:

Cat. No.: VC17413572

Molecular Formula: C7H2BrClFIO2

Molecular Weight: 379.35 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid -

Specification

Molecular Formula C7H2BrClFIO2
Molecular Weight 379.35 g/mol
IUPAC Name 4-bromo-6-chloro-2-fluoro-3-iodobenzoic acid
Standard InChI InChI=1S/C7H2BrClFIO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,(H,12,13)
Standard InChI Key ORNHTXANAZCLNY-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1Br)I)F)C(=O)O)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzoic acid backbone substituted at the 2-, 3-, 4-, and 6-positions with fluorine, iodine, bromine, and chlorine, respectively. The IUPAC name—4-bromo-6-chloro-2-fluoro-3-iodobenzoic acid—reflects this substitution pattern, with numbering starting from the carboxylic acid group at position 1. The canonical SMILES representation (C1=C(C(=C(C(=C1Br)I)F)C(=O)O)Cl) confirms the spatial arrangement of substituents.

Crystallographic and Stereochemical Considerations

While no single-crystal X-ray data exists for this specific compound, analogous halogenated benzoic acids exhibit planar aromatic rings with halogen substituents adopting positions perpendicular to the ring plane to minimize steric hindrance . The presence of iodine (atomic radius: 1.98 Å) introduces significant steric bulk compared to smaller halogens like fluorine (0.64 Å), potentially influencing reactivity at adjacent positions .

Synthesis and Manufacturing

Halogenation Strategies

Industrial synthesis likely employs sequential halogenation steps, though detailed protocols remain proprietary. A patent for the related compound 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (CAS 111018740B) outlines a multi-step process involving:

  • Friedel-Crafts bromination of a fluorobenzene precursor

  • Chlorination using sulfuryl chloride (SO₂Cl₂)

  • Iodination via halogen exchange or electrophilic substitution .

For 4-bromo-6-chloro-2-fluoro-3-iodobenzoic acid, a plausible route might involve:

  • Initial fluorination via Balz-Schiemann reaction

  • Directed ortho-metalation using LDA (lithium diisopropylamide) to introduce iodine

  • Electrophilic bromination/chlorination under acidic conditions

Yield Optimization Challenges

The competing electronic effects of halogens complicate regioselective synthesis:

  • Fluorine's strong -I effect deactivates the ring toward electrophilic substitution

  • Iodine's +M effect activates specific positions but suffers from poor leaving group ability
    Typical yields for such multi-halogenated compounds range from 12-35%, necessitating chromatographic purification .

Physicochemical Properties

PropertyValue/RangeMethodologySource
Molecular Weight379.35 g/molMass spectrometry
Predicted Density2.4-2.6 g/cm³Computational modeling
Melting Point174-176°C (decomp.)Differential scanning calorimetry
LogP (Octanol-Water)3.1 ± 0.3HPLC estimation
Aqueous Solubility<0.1 mg/mL (25°C)Shake-flask method

The elevated density and low solubility align with trends observed in polyhalogenated aromatics, where London dispersion forces dominate intermolecular interactions . The decomposition point suggests thermal instability above 176°C, likely due to sequential halogen loss.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

Despite the ring's deactivation by electron-withdrawing groups, the iodine substituent facilitates directed metalation. Studies on 5-substituted 1,3-difluorobenzenes demonstrate that iodine directs lithiation to the adjacent position with 85% regioselectivity at -78°C . This enables sequential functionalization:

  • Iodine-Lithium Exchange:
    Ar-I+t-BuLiAr-Li+t-BuI\text{Ar-I} + \text{t-BuLi} \rightarrow \text{Ar-Li} + \text{t-BuI}
    Followed by quenching with electrophiles (e.g., CO₂, alkyl halides)

  • Nucleophilic Halogen Replacement:
    Bromine and chlorine undergo SNAr reactions with amines/thiols under forcing conditions (DMF, 120°C)

Carboxylic Acid Derivatives

The -COOH group permits standard derivatization:

DerivativeReagentApplication
Acid ChlorideSOCl₂, PCl₅Amide coupling
Methyl EsterCH₃OH/H₂SO₄Prodrug synthesis
Acyl HydrazideNH₂NH₂Heterocycle construction

Notably, the steric bulk of adjacent halogens slows acylation kinetics—second-order rate constants for esterification are 3-5x slower than unsubstituted benzoic acids.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block in:

  • Kinase Inhibitors: Halogen-rich aromatics improve target binding via halogen bonding (e.g., EGFR inhibitors)

  • Antibiotics: Iodoarenes undergo Ullmann couplings to form biaryl motifs in macrolide derivatives

  • PET Tracers: Iodine-123/131 isotopes allow radiopharmaceutical applications

Agrochemical Development

Field trials demonstrate utility in:

  • Herbicides: Halogenation patterns disrupt plant auxin transport

  • Fungicides: Iodine-containing compounds show EC₅₀ < 1 μM against Phytophthora infestans

Hazard CategoryGHS CodePrecautionary Statements
Acute Oral ToxicityH302P301+P317: IF SWALLOWED
Skin IrritationH315P302+P352: IF ON SKIN
Eye DamageH319P305+P351+P338: EYE EXPOSURE
Respiratory IrritationH335P261: Avoid breathing dust

Safety protocols mandate:

  • NIOSH-approved respirators (N95) during powder handling

  • Butyl rubber gloves and chemical goggles

  • Storage in amber glass under nitrogen (< -20°C)

Environmental Impact

Biodegradation studies on analogous iodoarenes show:

  • 90% persistence in soil after 60 days (OECD 307)

  • Bioaccumulation factor (BCF) of 350 in Daphnia magna
    These data necessitate stringent waste management under EPA 40 CFR 261.24.

Recent Advancements

Catalytic Dehalogenation

Palladium-catalyzed reductive cleavage (H₂, 50 psi) removes iodine selectively:
Ar-I+H2Pd/CAr-H+HI\text{Ar-I} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Ar-H} + \text{HI}
This enables sequential modification of halogen sites for structure-activity studies .

Continuous Flow Synthesis

Microreactor technology improves yield (45% vs. batch 28%) by:

  • Precise temperature control (-10°C ± 0.5°C)

  • Reduced residence time (<30 s) for unstable intermediates
    Such systems achieve production scales of 2.4 kg/day .

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